3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine
Overview
Description
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is an organic compound with the molecular formula C10H14BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom and a triethylene glycol ether chain attached to the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine typically involves the reaction of 3,5-dibromopyridine with 2-methoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Stage 1: 2-methoxyethanol is added dropwise to a suspension of sodium hydride in DMF and stirred for 30 minutes.
Stage 2: 3,5-dibromopyridine is introduced to the mixture and heated to 50°C for 1 hour.
Workup: The reaction mixture is poured into water and extracted with ethyl acetate. The organic phases are combined, dried over sodium sulfate, and evaporated to dryness.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules or as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(2-methoxyethoxy)pyridine: A simpler derivative with one fewer ethoxy group.
1-Bromo-2-(methoxymethoxy)ethane: A related compound with a different substitution pattern.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Another similar compound with a different arrangement of the ethoxy groups.
Uniqueness
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the triethylene glycol ether chain provides solubility in various solvents and the potential for further functionalization.
Properties
IUPAC Name |
3-bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3/c1-13-2-3-14-4-5-15-10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHELUCBDUHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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